![molecular formula C18H18N2O5S2 B2994866 2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide CAS No. 2034594-37-9](/img/structure/B2994866.png)
2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide
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Overview
Description
The compound “2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been the subject of recent investigations due to their potential as therapeutic candidates . They have been found to have a variety of biological effects, making them of interest to medicinal chemists .
Synthesis Analysis
The synthesis of thiophene derivatives, such as the benzo[b]thiophen-3-yl group in the compound, often involves heterocyclization of various substrates . Specific synthesis methods for similar compounds involve condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . In one example, a compound was synthesized through hydrolysis, followed by coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It forms the core structure of the benzo[b]thiophen-3-yl group in the compound. Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives can be complex and varied. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Scientific Research Applications
Photocatalytic Degradation
A study conducted by Jallouli et al. (2017) explored the photocatalytic degradation of acetaminophen, a compound structurally similar to the one , using TiO2 nanoparticles. They found that TiO2-assisted photodegradation was highly effective, indicating potential applications of similar compounds in environmental remediation or wastewater treatment (Jallouli et al., 2017).
Ocular Pharmacology
Research by Graham et al. (1989) on derivatives of benzo[b]thiophene-2-sulfonamide, a component of the compound , suggested their utility in treating glaucoma due to their role as ocular carbonic anhydrase inhibitors (Graham et al., 1989).
Antitumor Activity
Yurttaş et al. (2015) synthesized derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide and screened them for antitumor activity. They found that certain compounds exhibited considerable anticancer activity against some cancer cell lines, suggesting the potential of related compounds in oncology (Yurttaş et al., 2015).
Antimicrobial Properties
Fuloria et al. (2014) investigated the synthesis of novel Schiff Bases and Thiazolidinone derivatives from 2-(4-bromo-3-methylphenoxy)acetate. These compounds showed promising antibacterial and antifungal activities, indicating the potential use of similar compounds in antimicrobial applications (Fuloria et al., 2014).
Glutaminase Inhibition
Shukla et al. (2012) synthesized and evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors. These compounds showed potential in inhibiting kidney-type glutaminase, suggesting applications in treating diseases related to glutaminase activity (Shukla et al., 2012).
Future Directions
Thiophene-based analogs, such as the compound , have attracted a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for future research .
properties
IUPAC Name |
2-[4-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c19-18(22)10-25-12-5-7-13(8-6-12)27(23,24)20-9-16(21)15-11-26-17-4-2-1-3-14(15)17/h1-8,11,16,20-21H,9-10H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQXUASZCYAYGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide |
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